molecular formula C8H7F3N2O B013928 4-Trifluoroacetamidoaniline CAS No. 53446-90-5

4-Trifluoroacetamidoaniline

Cat. No. B013928
CAS RN: 53446-90-5
M. Wt: 204.15 g/mol
InChI Key: DEXJVEPWTWVUNM-UHFFFAOYSA-N
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Description

4-Trifluoroacetamidoaniline, also known as TFAN, N-(4-Aminophenyl)-2,2,2-trifluoro-acetamide, or 4-(Trifluoroacetamido)aniline, is a chemical compound with the molecular formula C8H7F3N2O and a molecular weight of 204.15 . It is primarily used for linking to proteins or solid matrices .


Synthesis Analysis

4-Trifluoroacetamidoaniline reacts with reducing oligosaccharides in the presence of sodium cyanoborohydride to yield aminoalditol derivatives . This reaction is useful for linking the compound to proteins or solid matrices . The resulting derivatives can be easily separated by high-performance liquid chromatography (HPLC) .


Molecular Structure Analysis

The molecular structure of 4-Trifluoroacetamidoaniline consists of eight carbon atoms, seven hydrogen atoms, three fluorine atoms, two nitrogen atoms, and one oxygen atom . The exact structure can be represented by the canonical SMILES string: C1=CC(=CC=C1N)NC(=O)C(F)(F)F .


Chemical Reactions Analysis

The primary known chemical reaction involving 4-Trifluoroacetamidoaniline is its reaction with reducing oligosaccharides in the presence of sodium cyanoborohydride . This reaction yields aminoalditol derivatives, which are useful for linking to proteins or solid matrices .


Physical And Chemical Properties Analysis

4-Trifluoroacetamidoaniline is a light brown solid with a melting point of 119-122°C . It has a molecular weight of 204.15 and a molecular formula of C8H7F3N2O . Its density is 1.445g/cm³ .

Scientific Research Applications

Linking to Proteins or Solid Matrices

4-Trifluoroacetamidoaniline is a product useful for linking to proteins or solid matrices . This application is particularly important in the field of biochemistry where it can be used to modify proteins for various research purposes.

Formation of Aminoalditol Derivatives

4-Trifluoroacetamidoaniline reacts with reducing oligosaccharides in the presence of sodium cyanoborohydride to yield aminoalditol derivatives . This reaction is useful in carbohydrate chemistry and can be used for the synthesis of glycosidic linkages.

High-Performance Liquid Chromatography (HPLC)

The product of the reaction between 4-Trifluoroacetamidoaniline and reducing oligosaccharides can be easily separated by HPLC . This makes 4-Trifluoroacetamidoaniline a useful reagent in analytical chemistry.

Safety and Hazards

As with all chemicals, safety precautions should be taken when handling 4-Trifluoroacetamidoaniline. It is recommended to avoid release to the environment and to wear eye protection and face protection when handling this compound . If swallowed or if it comes into contact with the eyes, immediate medical attention should be sought .

properties

IUPAC Name

N-(4-aminophenyl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)7(14)13-6-3-1-5(12)2-4-6/h1-4H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXJVEPWTWVUNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350175
Record name 4-Trifluoroacetamidoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Trifluoroacetamidoaniline

CAS RN

53446-90-5
Record name 4-Trifluoroacetamidoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Trifluoroacetamidoaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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